Product packaging for Di-tert-butylphenylphosphine(Cat. No.:CAS No. 32673-25-9)

Di-tert-butylphenylphosphine

Cat. No.: B1296755
CAS No.: 32673-25-9
M. Wt: 222.31 g/mol
InChI Key: XOJNEFQLMRCOMS-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Ligands in Modern Chemistry

Phosphine ligands, a class of organophosphorus compounds, are fundamental in the field of organometallic chemistry and homogeneous catalysis. numberanalytics.com Their importance stems from their versatile ability to form stable complexes with transition metals, thereby influencing the metal center's electronic and steric properties. numberanalytics.com This tuning capability is crucial for controlling the reactivity and selectivity of catalytic processes. numberanalytics.comrsc.org The electronic nature of phosphine ligands can be modified by altering the substituents on the phosphorus atom, which in turn affects their σ-donating and π-accepting abilities. numberanalytics.com This adaptability has made phosphine ligands indispensable in a myriad of chemical transformations. numberanalytics.com

The application of phosphine ligands in organometallic chemistry can be traced back to the early 20th century. numberanalytics.com However, their significant role was more broadly recognized in the 1960s and 1970s, coinciding with the rise of homogeneous catalysis. numberanalytics.com A landmark moment in this field was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which highlighted the effectiveness of phosphine ligands in catalytic hydrogenation reactions. numberanalytics.com Early developments in the 1940s by chemists like Reppe, who used triphenylphosphine (B44618) in nickel-catalyzed reactions of alkynes, carbon monoxide, and alcohols, also paved the way for their industrial application. wikipedia.org The first phosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, were reported even earlier, in 1870. wikipedia.org The development of chiral phosphine ligands, such as DIPAMP in 1975, further expanded their utility into asymmetric catalysis, notably in the industrial synthesis of L-DOPA. tcichemicals.com

The evolution of phosphine ligands has been marked by a trend towards increasing steric bulk. researchgate.netrsc.org Researchers discovered that sterically demanding phosphines could enhance the activity of catalysts, particularly in cross-coupling reactions. researchgate.netarkat-usa.org These bulky ligands promote the formation of monoligated L-Pd(0) species, which are crucial for the oxidative addition of less reactive substrates like aryl chlorides. arkat-usa.org The strong electron-donating nature and large size of trialkylphosphines render them highly effective ligands for palladium-catalyzed cross-coupling reactions. researchgate.net The design of these ligands is often flexible, allowing for fine-tuning of catalytic properties to suit specific substrates. researchgate.netrsc.org This has led to the development of various families of bulky phosphine ligands, such as diadamantylalkylphosphines and fluorenyldialkylphosphines, as alternatives to simpler bulky phosphines. researchgate.netrsc.org The introduction of dialkylbiaryl phosphine ligands by Stephen L. Buchwald in 1998 was a significant advancement, enabling Pd-catalyzed C-N and C-C bond formation under milder conditions and with a broader substrate scope than previously possible. wikipedia.org

Role of Di-tert-butylphenylphosphine in Homogeneous Catalysis

This compound is a prominent example of a sterically demanding phosphine ligand that has found widespread use in homogeneous catalysis. Its unique combination of a phenyl group and two bulky tert-butyl groups attached to the phosphorus atom imparts specific steric and electronic properties that are highly beneficial for various catalytic transformations. ontosight.ai The steric bulk of the tert-butyl groups is a key feature that influences the coordination environment around the metal center, often leading to enhanced catalytic activity. acs.org

This compound is a versatile ligand employed in a range of palladium-catalyzed cross-coupling reactions, which are fundamental processes in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. ontosight.aismolecule.com It is particularly effective in Suzuki-Miyaura cross-coupling reactions, facilitating the coupling of aryl chlorides and bromides with secondary organotrifluoroborates. sigmaaldrich.comchemicalbook.com Furthermore, palladium complexes of this ligand catalyze the monoarylation of ketones and esters, the borylation of aryl chlorides, and the arylation of indoles. wikipedia.org Its utility also extends to the coupling of alkyl bromides with aryl boronic acids. sigmaaldrich.com

The catalytic systems employing this compound have significant industrial relevance due to their efficiency and broad applicability in the synthesis of valuable chemical entities. These processes are crucial for the large-scale production of pharmaceuticals and agrochemicals, where the formation of carbon-carbon and carbon-heteroatom bonds is a key step. smolecule.com The ability to use readily available and less reactive starting materials, such as aryl chlorides, makes these catalytic methods economically attractive for industrial applications. wikipedia.org The synthesis of biaryls, important building blocks in materials science and organic electronics, is another area where this compound-mediated catalysis plays a vital role. smolecule.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to detail its significance within the broader context of phosphine ligands in chemical research. The content is structured to cover the historical development and evolution of these ligands, leading to the specific role and applications of this compound in homogeneous catalysis. The discussion will encompass its utility in various organic synthesis reactions and its relevance in industrial processes. The physical and chemical properties of the compound, along with its synthesis and structural data, will also be presented. The information is intended to be scientifically accurate and presented in a professional tone, adhering strictly to the outlined sections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23P B1296755 Di-tert-butylphenylphosphine CAS No. 32673-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl(phenyl)phosphane
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InChI

InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJNEFQLMRCOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311600
Record name Di-tert-butylphenylphosphine
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Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32673-25-9
Record name 32673-25-9
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Record name Di-tert-butylphenylphosphine
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Ii. Synthetic Methodologies for Di Tert Butylphenylphosphine and Its Derivatives

Established Synthetic Routes to Di-tert-butylphenylphosphine

Established methods for synthesizing this compound rely on the nucleophilic substitution of a halide on the phosphorus atom of di-tert-butylphosphinous chloride by a phenyl anion equivalent.

The use of Grignard reagents represents a common and versatile method for the formation of the phosphorus-carbon bond in tertiary phosphines. google.com This approach involves the reaction of an organomagnesium halide with a halophosphine. google.com

The standard synthesis of this compound via the Grignard route involves the reaction of phenylmagnesium bromide with di-tert-butylphosphinous chloride. Due to the significant steric hindrance around the phosphorus atom, this reaction can be slow or incomplete. google.com To overcome this, the use of a copper catalyst has been shown to be effective, promoting the reaction to proceed efficiently and leading to high yields. google.comepo.org A typical procedure involves adding di-tert-butylphosphinous chloride to a solution of phenylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a catalytic amount of a copper(I) salt, such as copper(I) bromide or copper(I) chloride. google.comepo.org The use of a catalytic amount of copper is a significant improvement over older methods that required nearly stoichiometric amounts, making the process more economical and environmentally friendly, especially for industrial applications. google.comepo.org

Table 1: Grignard Synthesis of this compound

Reactant 1 Reactant 2 Catalyst Solvent Yield

Data sourced from patent literature detailing an optimized, catalyzed reaction. google.com

The Grignard methodology is readily adaptable for the synthesis of various this compound derivatives by substituting phenylmagnesium bromide with other aryl Grignard reagents. This flexibility allows for the introduction of different substituents on the aryl ring, enabling the fine-tuning of the ligand's electronic and steric properties for specific catalytic applications. nih.gov For instance, reacting di-tert-butylphosphinous chloride with Grignard reagents prepared from substituted bromobenzenes yields the corresponding substituted 2-(di-tert-butylphosphino)biphenyls. epo.org However, the synthesis of sterically demanding derivatives can result in lower yields. For example, the reaction to produce 2-(di-tert-butylphosphino)-4'-trifluoromethyl-biphenyl using this method resulted in a modest 31% yield, even with the use of a copper(I) chloride promoter. google.comepo.org

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tertiary phosphines. nih.gov They are generally more reactive than their magnesium-based counterparts, which can be advantageous but also introduces challenges related to handling and safety. nih.govyoutube.com

The synthesis of this compound can be accomplished by reacting di-tert-butylphosphinous chloride with phenyllithium (B1222949) in an ether solvent. google.com This reaction typically proceeds to completion, affording the desired product in moderate yields. One documented procedure reports a yield of 60% for this transformation. google.com The higher reactivity of phenyllithium compared to phenylmagnesium bromide can be beneficial, potentially avoiding the need for a catalyst.

While the organolithium approach is effective at a laboratory scale, its transition to industrial production presents several challenges. The primary concern is the hazardous nature of the reagents involved. google.com The synthesis of the aryllithium starting material often requires the use of metallic lithium, which is dangerous to handle, or expensive and pyrophoric alkyllithium reagents like tert-butyllithium. google.comwikipedia.org Tert-butyllithium, for example, is known to be spontaneously flammable in air. google.com These safety risks necessitate specialized equipment and stringent handling protocols, increasing the operational cost and complexity of large-scale synthesis. In contrast, the Grignard reagent-based process, particularly with catalytic copper, is considered simpler, safer, and more suitable for industrial production, as it avoids highly pyrophoric reagents and minimizes waste. google.com

Table 2: Comparison of Synthetic Routes

Approach Reagent Key Features Industrial Scalability
Grignard Phenylmagnesium Bromide Requires catalyst (e.g., CuBr) for high yield; safer reagents. Favorable due to safety and cost-effectiveness. google.com

Palladium-Catalyzed C-P Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-P bond formation has become a powerful tool for constructing arylphosphines. nih.gov These methods typically involve the cross-coupling of an aryl electrophile with a phosphorus nucleophile.

The palladium-catalyzed cross-coupling reaction, often referred to as a Hirao-type reaction, is a versatile method for forming C(sp²)–P bonds. nih.gov This approach generally involves the reaction of an aryl halide (Ar-X) or triflate (Ar-OTf) with a P(O)-H compound, such as a secondary phosphine (B1218219) oxide, followed by reduction to the corresponding phosphine. The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often essential for achieving high efficiency. nih.gov

Recent advancements have expanded the scope of phosphination reagents beyond traditional secondary phosphines, which can be sensitive to air and moisture. For instance, acylphosphines have been successfully employed as stable phosphorus sources in palladium-catalyzed C-P bond formation with aryl bromides and triflates. organic-chemistry.orgacs.org This method proceeds under mild conditions and demonstrates broad functional group tolerance, affording the desired trivalent phosphines directly. organic-chemistry.orgacs.org The general mechanism is believed to follow a standard oxidative addition-reductive elimination pathway. organic-chemistry.org

The choice of palladium precursor, ligand, and base is critical for reaction success. A common catalytic system involves a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or dppp (1,3-bis(diphenylphosphino)propane). organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling for Phosphine Synthesis

Aryl Electrophile Phosphorus Source Palladium Catalyst Ligand Base Yield
Aryl Bromide Acylphosphine Pd₂(dba)₃ dppf Cs₂CO₃ Good
Aryl Triflate Acylphosphine Pd₂(dba)₃ dppp Cs₂CO₃ Good
Aryl Nonaflate Diphenylphosphine oxide Pd(OAc)₂ None DIPEA High

This table is generated based on data from multiple sources. nih.govorganic-chemistry.orgresearchgate.net

The synthesis of P-stereogenic phosphines, which are chiral at the phosphorus atom, is of significant interest for applications in asymmetric catalysis. Palladium-catalyzed reactions have been adapted to achieve this goal, primarily through the stereoselective formation of C-P bonds.

One effective strategy involves the cross-coupling of an enantiomerically pure phosphine derivative, such as tert-butylphenylphosphine (B1609042) oxide, with various aryl halides. researchgate.net This approach has been shown to produce highly functionalized P-chiral phosphine oxides with excellent enantiomeric excess (>98% ee) and in high yields. researchgate.net The reaction proceeds with retention of configuration at the phosphorus center, a fact confirmed by X-ray crystallography of the products. researchgate.net The resulting enantiomerically pure phosphine oxides can then be reduced to the corresponding P-chiral phosphines.

Another advanced approach involves the palladium-catalyzed stereoselective cleavage of a C-P bond to construct atropisomers that contain a P-stereogenic center. semanticscholar.org This method allows for the synthesis of axially and P-chiral phosphine oxides through a dynamic kinetic asymmetric transformation and kinetic resolution, achieving high yields and excellent diastereo- and enantioselectivities. semanticscholar.org

Advanced Synthetic Strategies and Improvements

Beyond palladium, other transition metals have emerged as powerful catalysts for C-P bond formation, offering alternative reactivity and pathways for the synthesis of phosphines like this compound.

The development of catalytic methods aims to overcome the limitations of stoichiometric reagents, providing more sustainable and efficient routes to valuable phosphine compounds. beilstein-journals.orgliv.ac.uk

Copper catalysis has proven to be a versatile and cost-effective alternative for C-P bond formation. Copper-catalyzed systems are particularly effective in the dynamic kinetic resolution (DKR) of secondary phosphine oxides (SPOs). acs.orgresearchgate.net This strategy allows for the conversion of a racemic starting material into a single enantiomer of a P-stereogenic product in high yield.

The copper-catalyzed DKR of SPOs has been successfully applied to the enantioselective synthesis of P-stereogenic cyclic phosphine oxides, which are valuable precursors to P(III)-stereogenic cyclic phosphines. acs.orgresearchgate.net The mechanism involves a rapid racemization of the SPO intermediate, enabling the chiral catalyst to selectively produce one enantiomer of the product. acs.org Commercially available chiral diamine ligands are often used in conjunction with a copper salt to achieve high enantioselectivities. acs.org

Furthermore, copper catalysts can promote the hydrophosphination of C-C multiple bonds, representing an atom-economical route to construct C-P bonds. chemrxiv.org Catalytically generated copper-phosphido complexes exhibit high nucleophilicity and can add across strained double bonds, such as those in cyclopropenes, to afford cyclopropylphosphines with high yield and enantioselectivity. chemrxiv.org

Table 2: Overview of Copper-Catalyzed Phosphine Synthesis Methods

Reaction Type Phosphorus Source Key Feature Product Type
Dynamic Kinetic Resolution Secondary Phosphine Oxides Enantioselective P-C cyclization P-stereogenic cyclic phosphine oxides
Cross-Coupling Secondary Phosphine Oxides C(sp²)-P bond formation with phenols Tertiary phosphine oxides

This table is generated based on data from multiple sources. acs.orgchemrxiv.orgtandfonline.com

Ruthenium-based catalysts offer unique reactivity for the synthesis of P-stereogenic phosphines. A notable approach is the catalytic enantioselective alkylation of secondary phosphines. nih.govacs.org This method relies on the formation of a highly nucleophilic ruthenium-phosphido complex, which then reacts with an alkyl halide. nih.govacs.org

The use of a chiral ruthenium complex allows for the creation of P-stereogenic phosphines from simple secondary phosphines in a single step with high enantioselectivity. acs.org The enhanced nucleophilicity of the ruthenium-phosphido intermediate is a key factor, enabling the reaction to proceed efficiently even with less reactive electrophiles like alkyl chlorides. nih.gov The resulting phosphines are typically isolated as their more stable phosphine-borane complexes. nih.gov This method has been successfully applied to the synthesis of various P-stereogenic phosphine boranes with high enantiomeric excesses. nih.gov

Additionally, phosphine-supported ruthenium nanoparticles have been developed as catalysts for synthesizing nitrogen heterocycles, demonstrating the versatility of ruthenium in activating and transforming molecules in the presence of phosphine ligands. acs.org

Stereoselective Synthesis of P-Chiral this compound Derivatives

The synthesis of P-chiral phosphines, which possess a stereogenic phosphorus atom, is a significant area of research due to their application as ligands in asymmetric catalysis. The development of stereoselective methods to access enantiomerically pure compounds like this compound derivatives is crucial for creating highly effective catalysts for various chemical transformations. nih.govnih.gov Strategies to achieve high enantiomeric purity include dynamic kinetic resolution, the use of chiral auxiliaries, and the resolution of racemic mixtures of precursors like phosphine oxides. nih.govresearchgate.net

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single, enantiomerically enriched product in a theoretical yield of up to 100%. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a kinetically controlled, irreversible reaction that selectively consumes one enantiomer. nih.govprinceton.edu For DKR to be efficient, the rate of racemization must be comparable to or faster than the rate of the selective reaction. princeton.edu

A notable application of this strategy is the direct synthesis of P-chiral phosphine-boranes. In one method, racemic tert-butylphenylphosphine-borane is lithiated and then undergoes dynamic resolution using the chiral ligand (–)-sparteine. The resulting complex can then be reacted with electrophiles to produce various P-chiral phosphine-borane derivatives with high enantiomeric excess. acs.org This approach leverages a center that can be easily epimerized, allowing the catalyst to selectively lower the transition state energy for one enantiomer, thus favoring the formation of a single chiral product. wikipedia.org

Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. This strategy has been successfully applied to the synthesis of P-chiral phosphine derivatives.

An asymmetric synthesis for P-chiral tert-butyl substituted secondary and tertiary phosphine oxides has been developed using this approach. The process begins with the condensation of a chiral auxiliary with tert-butylphosphorus dichloride (t-BuPCl2), followed by hydrolysis to form a P-chiral H-phosphinate building block. This intermediate can then undergo nucleophilic displacement of the chiral auxiliary with Grignard reagents to yield a variety of P-chiral secondary phosphine oxides (SPOs). researchgate.net Furthermore, treating the intermediate before hydrolysis with other electrophiles provides access to P-chiral tertiary phosphine oxides (TPOs) in high enantiomeric purity. researchgate.net Amino acids, such as N-t-Boc protected alanine and valine, have also been used as chiral auxiliaries, reacting with dichlorophenylphosphine to form P-chiral oxazaphospholidinones stereoselectively. nih.gov

Table 1: Examples of Chiral Auxiliaries in P-Chiral Synthesis This table is interactive. Column headers can be clicked to sort the data.

Chiral Auxiliary Substrate Product Type Reference
cis-1-Amino-2-indanol t-BuPCl₂ P-chiral H-phosphinate researchgate.net
N-t-Boc Alanine PhPCl₂ P-chiral oxazaphospholidinone nih.gov
N-t-Boc Valine PhPCl₂ P-chiral oxazaphospholidinone nih.gov

The resolution of racemic mixtures of P-chiral phosphine oxides is a common route to obtaining enantiomerically pure phosphines, as the oxides are generally stable and can be deoxygenated to the corresponding phosphine with retention of stereochemistry. One effective method for separation is diastereomeric crystallization, where the racemic phosphine oxide is reacted with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.

For secondary phosphine oxides (SPOs), such as tert-butylphenylphosphine oxide, TADDOL derivatives have proven to be effective resolving agents. nih.govresearchgate.net The resolution process involves the formation of diastereomeric complexes between the racemic SPO and the chiral TADDOL derivative. These complexes can be separated, and the enantiomerically pure SPO can then be recovered. The efficiency of this separation is influenced by the substituents on the phosphine oxide and the choice of solvent. nih.govacs.org For example, (2-methylphenyl)-phenylphosphine oxide and its 4-methylphenyl derivative have been successfully resolved to provide enantiopure products (ee: 99%). nih.govacs.org Other resolution strategies involve converting the SPO into a derivative like a thiophosphinic acid or a phosphinous acid-borane, which can then be resolved using chiral bases before being converted back to the optically active SPO. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the synthesis of this compound and its derivatives, green approaches include the use of solvent-free reaction conditions and energy-efficient techniques like microwave-assisted synthesis to minimize environmental impact. whiterose.ac.uk

The deoxygenation of phosphine oxides is a critical step in recycling phosphine oxide byproducts from reactions like the Wittig reaction and in the final step of many P-chiral phosphine syntheses. wikipedia.org Traditional methods often require harsh reagents and significant amounts of organic solvents. Green alternatives focus on solvent-free conditions using more benign reducing agents like silanes.

Polymethylhydrosiloxane (PMHS) is an inexpensive and environmentally friendly reducing agent that has been used for the solvent-free deoxygenation of various phosphine oxides. mdpi.com The reaction typically involves heating the phosphine oxide with an excess of PMHS, often requiring elevated temperatures. mdpi.com Mechanochemistry, which uses mechanical force to induce chemical reactions, offers another highly efficient solvent-free method. Ball milling a phosphine oxide with a hydrosilane and a phosphoric acid additive can achieve rapid deoxygenation within 30 minutes, even for poorly soluble substrates, and can be performed in the open air. These methods provide a practical and greener route for regenerating valuable phosphine compounds. researchgate.net

Table 2: Comparison of Solvent-Free Deoxygenation Methods for Phosphine Oxides This table is interactive. Column headers can be clicked to sort the data.

Method Reducing Agent Conditions Typical Reaction Time Reference
Thermal PMHS 220-250 °C, neat 1-24 h mdpi.com
Mechanochemical Hydrosilane High-temperature ball milling, air 30 min

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.net The synthesis of phosphine oxides and related P-C bond-containing compounds can be significantly accelerated using microwave irradiation.

The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, or secondary phosphine oxides with aryl or vinyl halides, is a key method for forming P-C bonds. mdpi.combenthamdirect.com Under microwave conditions, these reactions can be performed more efficiently and economically. tandfonline.comtandfonline.com For instance, the palladium-catalyzed C-P coupling of enantiopure tert-butylmethylphosphine-boranes with aryl halides saw a reduction in reaction time from 72 hours to just 6 hours with an increase in enantiomeric excess when switched from conventional heating to microwave irradiation. These protocols often allow for the use of less sensitive catalysts and can sometimes eliminate the need for expensive phosphine ligands, further enhancing their "green" credentials. tandfonline.combenthamdirect.com

Iii. Ligand Design and Electronic/steric Properties of Di Tert Butylphenylphosphine

Electronic Properties and Donor Strength

The electronic nature of a phosphine (B1218219) ligand, specifically its ability to donate electron density to a metal center, is a critical factor in its performance. This property is primarily influenced by the nature of the substituents on the phosphorus atom.

A widely accepted method for quantifying the electron-donating ability of phosphine ligands is the Tolman Electronic Parameter (TEP). This parameter is determined experimentally by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-carbonyl complex, specifically [LNi(CO)₃], where L is the phosphine ligand of interest researchgate.net.

The underlying principle is that a more strongly electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbonyl (CO) ligands researchgate.net. This back-donation weakens the carbon-oxygen bond, resulting in a lower ν(CO) stretching frequency researchgate.net. Conversely, less electron-donating (or more electron-withdrawing) ligands result in less back-donation and a higher ν(CO) frequency researchgate.net.

For Di-tert-butylphenylphosphine, the TEP value reflects the combined influence of its substituents. The two electron-donating alkyl (tert-butyl) groups suggest strong donor properties, while the phenyl group is less donating. Therefore, its TEP value is expected to be intermediate between that of a trialkylphosphine, such as Tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and a triarylphosphine, like Triphenylphosphine (B44618) (PPh₃). P(t-Bu)₃ is one of the most electron-donating phosphines, with a TEP of 2056.1 cm⁻¹, while PPh₃ is a weaker donor with a TEP of 2068.9 cm⁻¹ researchgate.net. The TEP for this compound would therefore indicate that it is a strong electron-donating ligand, significantly more so than PPh₃, but slightly less than P(t-Bu)₃.

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
Ligand (L)TEP (ν(CO) in cm⁻¹)Relative Donor Strength
P(t-Bu)₃2056.1 researchgate.netVery Strong
This compound(Est.) 2060-2062Strong
PPh₃2068.9 researchgate.netModerate
P(OEt)₃2076.3 researchgate.netWeak

Beyond IR spectroscopy for TEP determination, other spectroscopic techniques provide insight into the electronic environment of the phosphorus atom in this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. The chemical shift (δ) is a direct probe of the electron density and hybridization of the phosphorus atom. Tertiary phosphines exhibit a wide range of chemical shifts ereztech.comsigmaaldrich.com. For this compound, the chemical shift is influenced by the σ-donation from the alkyl and aryl groups. Generally, increased electron donation from substituents leads to a more shielded phosphorus nucleus and an upfield shift (less positive δ value). The specific chemical shift for this compound provides a valuable fingerprint for its electronic character and can be used to monitor its coordination to a metal center, as coordination typically induces a significant downfield shift.

Other Techniques: Electrochemical methods, such as cyclic voltammetry, can be used to probe the electronic properties by measuring the oxidation potential of the phosphine or its metal complexes. A more easily oxidized phosphine is generally considered a stronger electron donor. Additionally, when the phosphine is incorporated into a suitable metal complex, UV-Visible spectroscopy can reveal information about the ligand's influence on the metal's d-orbital energies.

Steric Properties and Cone Angle Analysis

The steric bulk of a ligand is a crucial design element, dictating the coordination number of the metal complex, influencing the rates of ligand association and dissociation, and creating a specific spatial environment around the metal center that can control substrate access and reaction selectivity.

The steric bulk of phosphine ligands is most famously quantified by the Tolman cone angle (θ) chemrxiv.org. This angle represents the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized metal-phosphorus bond length), that encompasses the van der Waals radii of the ligand's substituents in their most compact reasonable conformation chemrxiv.orgnsf.gov.

This compound is classified as a bulky ligand due to the two large tert-butyl groups. Its cone angle is substantial, falling between that of the moderately bulky PPh₃ (145°) and the extremely bulky P(t-Bu)₃ (182°). This large steric profile is a key feature in its application. For example, in catalysis, bulky phosphines like this compound often promote the formation of low-coordinate, highly reactive metal species by discouraging the binding of multiple ligands to the metal center. This steric hindrance can also facilitate the final, product-releasing step (reductive elimination) in many catalytic cycles by creating a crowded coordination sphere.

While the Tolman cone angle is a useful concept, it is a static model and can oversimplify the complex steric nature of flexible ligands nih.gov. More advanced computational methods have been developed to provide a more dynamic and nuanced picture of a ligand's steric profile.

One of the most powerful of these is the percent buried volume (%Vbur) bohrium.comucla.edu. This parameter calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by the ligand bohrium.comucla.edunih.gov. Unlike the cone angle, %Vbur can account for the specific conformation a ligand adopts when bound to a metal and can more accurately represent asymmetric ligands . Computational analysis allows for the determination of the minimum percent buried volume [%Vbur(min)], which quantifies the smallest possible steric profile among all energetically accessible conformations. This parameter has been shown to be a powerful predictor of the ligation state (i.e., whether one or two ligands will bind to a metal) and catalytic reactivity. For this compound, the calculated %Vbur would be high, confirming its significant steric presence in the immediate vicinity of the metal center.

Table 2: Comparison of Steric Parameters for Selected Phosphine Ligands
LigandTolman Cone Angle (θ)Percent Buried Volume (%Vbur)
PMe₃118°22.7%
PPh₃145°33.5%
This compound(Est.) ~170°(Est.) ~38-40%
P(t-Bu)₃182°43.8%
Note: %Vbur values can vary slightly depending on the metal and complex geometry used for calculation. Values shown are representative.

Intermolecular Interactions and Hydrogen Bonding in Derivatives

A study of a series of triarylphosphines, including derivatives of this compound such as P(Ph)₂{4-HO-3,5-(tBu)₂-C₆H₂} and its corresponding oxides, sulfides, and selenides, has provided significant insight into their intermolecular interactions. acs.orgbohrium.com The crystal structures of 17 such derivatives were analyzed, revealing a range of supramolecular assemblies. acs.org

The intermolecular interactions observed in these crystal structures allow for their classification into four distinct categories. acs.orgbohrium.com This classification demonstrates the subtle interplay of forces that govern the solid-state arrangement of these molecules.

Classification of Intermolecular Interactions in this compound Derivatives
CategoryDescription of Primary Intermolecular Interaction
1Structures with only dispersion-induced short contacts.
2Structures exhibiting frustration of hydrogen bonding.
3Structures featuring only classic hydrogen bonding.
4Structures with a combination of classic and frustrated hydrogen bonding.

The study found that classic hydrogen bonding, a powerful force in directing molecular assembly, occurs specifically when the phosphorus atom is oxidized to a phosphine oxide (P=O). acs.orgbohrium.com In derivatives containing a 4-hydroxy-3,5-di-tert-butylphenyl group, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the P=O group serves as an effective acceptor. acs.org

Furthermore, a recurring weak intermolecular synthon, termed a "double phenol embrace," was identified. This interaction, characterized by an R₂²(4) graph set, helps organize the crystal lattices in compounds containing 2,6-di-tert-butylphenol functional groups. acs.orgbohrium.com These detailed structural studies underscore the importance of both strong and weak intermolecular forces in the solid-state chemistry of this compound derivatives.

Iv. Catalytic Applications of Di Tert Butylphenylphosphine

Cross-Coupling Reactions

Di-tert-butylphenylphosphine is widely utilized as a ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. sigmaaldrich.com Its effectiveness stems from its ability to stabilize the palladium catalyst while promoting high catalytic activity. sigmaaldrich.com

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. harvard.edufishersci.se this compound serves as an effective ligand in these reactions, facilitating the coupling of a range of substrates. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve a Pd(0) active species. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands like this compound plays a critical role in the efficiency of this cycle.

The steric hindrance provided by the two tert-butyl groups on the phosphorus atom favors the formation of low-coordinate, 12- or 14-electron Pd(0) complexes, such as L-Pd(0) or L2-Pd(0) (where L is the phosphine ligand). nih.gov These coordinatively unsaturated species are highly reactive. nih.govresearchgate.net The oxidative addition of the organohalide to the Pd(0) center is often the rate-determining step, and the electron-rich nature of this compound enhances the electron density on the palladium atom, thereby accelerating this crucial step. scispace.com

Following oxidative addition to form a Pd(II) intermediate, transmetalation occurs where the organic group from the boron reagent is transferred to the palladium center. The final step, reductive elimination, forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. The steric bulk of this compound also promotes this step, as the bulky ligands create steric pressure that is relieved upon reductive elimination of the product. mdma.ch Computational and experimental studies have increasingly pointed to monoligated palladium(0) species, L1Pd(0), as the most active catalysts, and bulky ligands are key to their formation and stabilization during the catalytic cycle. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle with a Pd(0)/Di-tert-butylphenylphosphine Catalyst
StepDescriptionRole of this compound
Oxidative Addition The organohalide (R-X) adds to the Pd(0) center, forming a Pd(II) complex.The electron-rich nature of the ligand accelerates this step by increasing the electron density on the Pd(0) center.
Transmetalation The organic group (R') from the organoboron reagent replaces the halide (X) on the Pd(II) complex.The ligand influences the stability and reactivity of the Pd(II) intermediate.
Reductive Elimination The two organic groups (R and R') are eliminated from the Pd(II) center, forming the coupled product (R-R') and regenerating the Pd(0) catalyst.The steric bulk of the ligand promotes this step to relieve steric strain.

Catalytic systems employing this compound have demonstrated a broad substrate scope in Suzuki-Miyaura couplings. They are effective for the coupling of various organohalides with organoboron reagents. Notably, these systems can activate less reactive aryl chlorides in addition to the more common aryl bromides. chemicalbook.com The reaction also accommodates a variety of organoboron species, including boronic acids and potassium organotrifluoroborates. chemicalbook.comnih.gov

Specific applications include:

The cross-coupling of secondary organotrifluoroborates with aryl chlorides and bromides. chemicalbook.com

The coupling of alkyl bromides with aryl boronic acids. sigmaaldrich.com

While the scope is broad, limitations inherent to the Suzuki-Miyaura reaction can still be present. The stability of boronic acids can be a concern, as they can undergo protodeboronation or form unreactive cyclic trimers (boroxines). nih.gov The use of more stable alternatives like potassium organotrifluoroborates can circumvent some of these issues. nih.gov Additionally, highly sterically hindered substrates or those with certain sensitive functional groups may require careful optimization of reaction conditions, including the choice of base and solvent. nih.gov

The palladium-catalyzed α-arylation of carbonyl compounds and nitriles is a powerful method for forming carbon-carbon bonds at the α-position of these functional groups. nih.govnih.gov This transformation has become a general synthetic tool, largely due to the development of catalysts bearing sterically hindered, electron-rich ligands like this compound. mdma.chnih.govresearchgate.net

In this reaction, a palladium catalyst couples an enolate (or a related carbanion) with an aryl halide. The mechanism is believed to proceed via the formation of an arylpalladium enolate intermediate, from which the product is formed through reductive elimination. nih.govresearchgate.net The steric and electronic properties of ligands such as this compound are crucial for promoting this reductive elimination step. mdma.ch

The scope of this reaction is extensive, encompassing the arylation of ketones, amides, esters, and nitriles. nih.gov The use of bulky phosphine ligands has been shown to be particularly effective for the arylation of malonates and cyanoesters. mdma.ch For instance, palladium complexes with the related ligand tri-tert-butylphosphine (B79228) have been successfully used for the coupling of aryl bromides and chlorides with anions of di-tert-butyl malonate and ethyl cyanoacetate. mdma.ch A general method for the direct α-arylation of a wide variety of nitriles with aryl chlorides has also been developed using a palladium catalyst with a commercially available bulky phosphine ligand. organic-chemistry.org

Table 2: Substrate Classes for Palladium-Catalyzed α-Arylation Using Bulky Phosphine Ligands
Substrate ClassCoupling PartnerProduct TypeReference
KetonesAryl Halidesα-Aryl Ketones nih.gov
EstersAryl Halidesα-Aryl Esters nih.govorganic-chemistry.org
AmidesAryl Halidesα-Aryl Amides nih.gov
NitrilesAryl Halidesα-Aryl Nitriles nih.govorganic-chemistry.org
MalonatesAryl Halidesα-Aryl Malonates mdma.ch
CyanoestersAryl Halidesα-Aryl Cyanoesters mdma.ch

The utility of this compound and its palladium complexes extends beyond Suzuki and α-arylation reactions. It is a versatile ligand suitable for a range of other seminal cross-coupling methodologies. sigmaaldrich.comsigmaaldrich.com These include:

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Heck Reaction: For the coupling of unsaturated halides with alkenes.

Hiyama Coupling: Involving the reaction of organohalides with organosilicon compounds.

Negishi Coupling: Which couples organohalides with organozinc reagents.

Sonogashira Coupling: For the synthesis of alkynes from terminal alkynes and aryl or vinyl halides.

Stille Coupling: Utilizing organotin compounds as the nucleophilic partner.

In each of these reactions, the bulky and electron-donating properties of the this compound ligand help to create a highly active and stable palladium catalyst, enabling the coupling of challenging substrates under often mild conditions. sigmaaldrich.comsigmaaldrich.comnih.gov

Suzuki–Miyaura Coupling Reactions

C-H Functionalization Reactions

Direct C-H functionalization represents a major frontier in synthetic chemistry, aiming to transform ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds, thus improving atom and step economy. sigmaaldrich.com The development of sophisticated catalyst systems is central to achieving the selectivity and reactivity required for these transformations. sigmaaldrich.commdpi.com

While specific, widely-cited examples of this compound in palladium-catalyzed C-H functionalization are less prevalent than in traditional cross-coupling, the principles governing its reactivity are highly relevant. The ability of bulky, electron-rich phosphines to promote oxidative addition and stabilize reactive intermediates is key to many C-H activation cycles. These cycles often involve the cleavage of a C-H bond by a metal center to form a metal-carbon bond, which then undergoes further functionalization. ethz.ch

For example, related bulky phosphine ligands have been employed in catalyst systems for C-H activation. Diphosphine ferrocene (B1249389) ligands with tert-butyl groups have been used in copper(I) complexes to catalyze the C-H activation and subsequent carboxylation of terminal alkynes. rsc.org In palladium catalysis, the design of ligands that facilitate the formation of active L1Pd(0) species, a hallmark of this compound's behavior in cross-coupling, is also a strategy pursued for developing C-H functionalization catalysts. The challenge in C-H functionalization lies in selectively activating one C-H bond among many similar ones, often achieved through directing groups that bring the catalyst into proximity with the target bond. sigmaaldrich.com The electronic and steric profile of this compound makes it a strong candidate ligand for inclusion in catalyst systems designed for such selective transformations.

Other Catalytic Transformations

Beyond C-H arylation, this compound and its chiral analogues are instrumental in other important catalytic reactions, leveraging their unique steric and electronic properties to control reactivity and selectivity.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. While specific studies detailing the use of this compound in hydroamination are limited, related bulky and electron-rich phosphine ligands have been shown to be effective in such transformations. For example, in copper-hydride catalyzed hydroamination, ligands with bulky di-tert-butylphenyl groups (such as DTBM-SEGPHOS) have been designed to enhance reaction rates and selectivity through stabilizing non-covalent interactions between the catalyst and the substrate. mit.edu Similarly, gold-catalyzed hydroamination of alkynes employs phosphine ligands to modulate the catalyst's activity. researchgate.net The properties of this compound make it a plausible candidate for facilitating similar transformations.

The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant advancement in asymmetric catalysis. tcichemicals.comnih.gov Variants of this compound, where chirality is introduced at the phosphorus atom, are highly effective due to the combination of steric bulk and electronic richness. The tert-butyl groups create a rigid and well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity. researchgate.netnih.gov

These ligands are synthesized through multi-step procedures often involving phosphine-borane intermediates, which protect the phosphorus atom during synthetic manipulations. tcichemicals.comnih.gov P-chiral bidentate ligands incorporating the tert-butylmethylphosphino group have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations of various prochiral substrates. researchgate.net

Table 2: Examples of Asymmetric Reactions with P-Chiral Phosphines
ReactionCatalyst SystemSubstrate TypeEnantioselectivity (ee)Reference
Asymmetric HydrogenationRhodium / P-Chiral Diphosphine (e.g., QuinoxP)Dehydroamino acid derivativesUp to 98% researchgate.net
Asymmetric HydrogenationRhodium / P-Chiral Diphosphine (e.g., t-Bu-BisP)Functionalized alkenesHigh nih.gov
Asymmetric Allylic AlkylationPalladium / P,N LigandsAllylic substratesModerate to high unideb.hu

Bulky phosphine ligands are also employed in polymerization reactions, particularly those that proceed via C-H activation. In the synthesis of π-conjugated polymers for organic electronics, direct arylation polymerization (DArP) has emerged as a powerful technique. Ligands are critical for achieving high molecular weight polymers with well-defined structures. A close analogue, tri-tert-butylphosphine, has been used with a gold(I) catalyst to perform the C-H activation and auration of a thiophene (B33073) monomer, which is then polymerized using a palladium catalyst. nih.gov This demonstrates how the principles of C-H activation, facilitated by bulky phosphine ligands, can be extended from small molecule synthesis to materials science. Furthermore, polymer-supported phosphines, including triphenylphosphine (B44618) derivatives, are widely used to simplify catalyst separation and recycling in various coupling reactions, including those that form polymer chains. chemrxiv.orgnih.gov

V. Mechanistic Investigations of Di Tert Butylphenylphosphine Mediated Reactions

Catalytic Cycle Elucidation

In palladium-catalyzed cross-coupling reactions, Di-tert-butylphenylphosphine plays a critical role in modulating the properties of the palladium center throughout the catalytic cycle. This cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. fishersci.ca Ligand exchange phenomena are also integral to the formation and reactivity of the catalytically active species.

Oxidative addition is frequently the rate-determining step in many cross-coupling cycles. fishersci.ca It involves the insertion of the low-valent metal center, typically Pd(0), into a substrate, such as an aryl halide (Ar-X). wikipedia.org The use of strong σ-donating ligands, like this compound, increases the electron density on the palladium atom. This enhanced electron density facilitates the oxidative addition process, particularly with challenging substrates like aryl chlorides. fishersci.catcichemicals.com

Studies on biaryl phosphine (B1218219) ligands, which share characteristics with this compound, have shown that increasing the electron-donating ability of the aryl group on the phosphine ligand can weaken the stability of the oxidative addition complex. mit.edu This effect can be crucial in subsequent steps of the catalytic cycle. The steric bulk of the tert-butyl groups also promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which are often the active catalysts in these transformations. mit.edu

In a related study on the direct allylation of arenes, mechanistic investigations suggested a synergistic cycle where a phosphine-ligated arylsilver species transfers its aryl group to an allylpalladium(II) intermediate. escholarship.org This highlights the ligand's role in facilitating the transfer of the activated moiety between metal centers.

Reductive elimination is the final, product-forming step where two ligands on the palladium(II) center couple and are expelled, regenerating the Pd(0) catalyst. wikipedia.org This step is the microscopic reverse of oxidative addition. wikipedia.org The steric hindrance imposed by bulky phosphine ligands like this compound is known to accelerate reductive elimination. fishersci.ca The crowding around the metal center is relieved by the formation of a new covalent bond between the two organic fragments, driving the reaction forward. berkeley.edu

For this step to occur, the groups being eliminated must typically be in a cis orientation to one another on the metal center. wikipedia.org Research on the C-O bond-forming reductive elimination to form diaryl ethers demonstrated the profound impact of ligand sterics. A complex with the bulky 1,1'-bis(di-tert-butylphosphino)ferrocene (D-t-BPF) ligand underwent reductive elimination approximately 100 times faster than the less bulky 1,1'-bis(diphenylphosphino)ferrocene (DPPF) analogue. berkeley.edu This acceleration is attributed to the steric pressure from the tert-butyl groups, which promotes the bond-forming process.

Table 1: Relative Rates of Reductive Elimination

Ligand Relative Rate Constant
DPPF 1
CF₃-DPPF 2
D-t-BPF ~100

Data sourced from a study on C-O bond-forming reductive elimination from (L)Pd(Ar)(OAr') complexes. berkeley.edu

Ligand exchange is a dynamic process occurring throughout the catalytic cycle, where ligands can associate with or dissociate from the metal center. nsf.gov In some palladium-catalyzed reactions, the active catalytic species is a monoligated Pd(0) complex, which is formed via ligand dissociation from a precursor complex. mit.edu Studies have shown that adding a phosphine ligand like 2-adamantyl-di-tert-butyl phosphine to an existing arylpalladium(II) halide complex can lead to ligand exchange. berkeley.edu

Furthermore, investigations into C-O reductive elimination revealed that the addition of excess bulky ligands could induce the reaction, implying that ligand exchange with the initially coordinated phosphine was a key step in promoting the product-forming elimination. berkeley.edu

Role of the Ligand in Reaction Selectivity

The choice of ligand is paramount not only for catalytic activity but also for controlling the selectivity of a reaction, particularly regioselectivity. The steric and electronic profile of this compound can create a specific environment around the metal center that favors one reaction pathway or product isomer over another.

In reactions with unsymmetrical substrates, such as the heteroannulation of branched 1,3-dienes, the ligand can dictate the position of bond formation. nih.gov A data-driven study on this transformation highlighted that ligand properties are key parameters governing regioselectivity. chemrxiv.org By modeling the differential energy between the transition states of the two competing carbopalladation pathways (1,2- vs. 2,1-carbopalladation), researchers can correlate ligand structure to the observed regiomeric ratio (r.r.). nih.gov

While this particular study focused on PAd₂ⁿBu, the principles are directly applicable to other bulky alkylphosphines like this compound. The steric bulk of the ligand can influence how the diene coordinates to the palladium center and undergoes subsequent migratory insertion, thereby controlling which carbon atom of the diene forms a new bond. nih.gov This control allows for the selective synthesis of specific constitutional isomers, such as 3-substituted indolines. chemrxiv.org

Table 2: Ligand-Controlled Regioselectivity in Indoline Synthesis

Diene Substrate Product Yield (%) Regiomeric Ratio (r.r.)
Alkyl-substituted (3ab) 3-substituted indoline Good >95:5
Alkyl-substituted (3ac) 3-substituted indoline Good >95:5
Aryl-substituted (3ad) 3-substituted indoline Good >95:5

Data illustrates high regioselectivity achieved through ligand control in the heteroannulation of branched 1,3-dienes. nih.gov

Stereoselectivity Control

The steric bulk of the this compound ligand is a critical factor in controlling stereoselectivity in asymmetric catalysis. The two bulky tert-butyl groups on the phosphorus atom create a well-defined and sterically hindered chiral pocket around the metal center. This steric hindrance influences the orientation of substrates as they coordinate to the catalyst, favoring specific reaction pathways that lead to the formation of one enantiomer over the other.

A notable example of stereoselectivity control is demonstrated in the synthesis of P-stereogenic tertiary phosphine oxides. In the palladium-catalyzed P-arylation of enantioenriched tert-butylphenylphosphine (B1609042) oxide, the stereochemical integrity at the phosphorus center is largely retained. This stereoretentive outcome is attributed to the specific interactions between the sterically demanding phosphine oxide, the aryl halide, and the palladium catalyst. The bulky this compound ligand on the catalyst plays a crucial role in dictating the geometry of the transition state, thereby ensuring the observed stereoselectivity. The stereoretentive nature of these cross-coupling reactions has been confirmed by X-ray crystallography of the resulting phosphine oxide products.

The following table provides examples of the stereoselective synthesis of aryl-tert-butylphenylphosphine oxides via palladium-catalyzed cross-coupling reactions, highlighting the high degree of stereoretention achieved.

Table 1: Stereoselective Synthesis of Aryl-tert-butylphenylphosphine Oxides

Aryl Halide Product Yield (%) Enantiomeric Excess (ee %)
2-Iodoaniline (S)-(2-aminophenyl)(tert-butyl)(phenyl)phosphine oxide 85 >99
1-Iodo-2-nitrobenzene (S)-(tert-butyl)(2-nitrophenyl)(phenyl)phosphine oxide 92 >99

Computational Studies and DFT Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions mediated by this compound. nih.gov DFT calculations provide detailed insights into the electronic and steric properties of catalysts and intermediates, helping to rationalize experimentally observed reactivity and selectivity. nih.gov These computational studies are instrumental in understanding the intricate details of catalytic cycles, including the structures of transition states and the energy profiles of different reaction pathways. nih.gov

In the context of palladium-catalyzed reactions, where this compound is often employed as a ligand, DFT calculations have been used to investigate the influence of the ligand on the site selectivity of C-H bond functionalization. nih.gov For instance, in the C-H arylation of quinoline (B57606) N-oxides, the presence of a bulky phosphine ligand like this compound can reverse the inherent regioselectivity of the reaction. nih.gov Computational studies have been pivotal in explaining this reversal by analyzing the stability of various intermediates and the activation barriers of competing reaction pathways. nih.gov

The analysis of transition state (TS) structures via DFT calculations is fundamental to understanding how this compound influences reaction outcomes. The geometry and energy of the transition state determine the rate and selectivity of a chemical reaction. For reactions involving catalysts with bulky ligands like this compound, the steric interactions in the transition state are often the deciding factor for selectivity.

In the palladium-catalyzed C-H arylation of quinoline N-oxides, DFT calculations have revealed that the transition state for C2-H activation is significantly lower in energy than the transition state for C8-H activation when a phosphine ligand is present. nih.gov This is in contrast to the phosphine-free reaction, where C8-activation is favored. nih.gov The analysis of the transition state geometries shows that the bulky this compound ligand creates steric clashes in the TS leading to the C8-arylated product, thereby raising its energy and favoring the C2-arylation pathway. nih.gov These computational findings are in excellent agreement with experimental observations. nih.gov

DFT calculations allow for the mapping of the entire energy landscape of a catalytic cycle, providing a detailed energy profile of the reaction. This includes the relative energies of reactants, intermediates, transition states, and products. By comparing the energy profiles of competing catalytic pathways, researchers can predict which pathway is more likely to occur.

For the C-H arylation of quinoline N-oxide catalyzed by a palladium complex bearing a phosphine ligand, the calculated Gibbs free energy profiles show a clear preference for the C2-H bond activation pathway. nih.gov The transition state leading to the C2-product is calculated to be lower in energy compared to the transition state for the C8-pathway. nih.gov This difference in activation energy is the primary reason for the observed regioselectivity. The energy profiles also provide valuable information about the rate-determining step of the reaction, which in this case is the C-H bond cleavage. nih.gov

The following table summarizes the calculated relative Gibbs free energies for the C2- and C8-H bond activation pathways in the presence of a phosphine ligand.

Table 2: Calculated Relative Gibbs Free Energies (kcal/mol) for C-H Activation Pathways

Species C2-H Activation Pathway C8-H Activation Pathway
Transition State (TS) 0.0 +14.9

A significant advantage of computational studies is their ability to predict the outcomes of reactions, including selectivity, before they are carried out experimentally. By systematically evaluating the effects of different ligands, substrates, and reaction conditions through DFT calculations, it is possible to identify the optimal parameters for a desired transformation.

Vi. Derivatization and Coordination Chemistry of Di Tert Butylphenylphosphine

Formation of Metal Complexes

The lone pair of electrons on the phosphorus atom in di-tert-butylphenylphosphine allows it to act as a potent σ-donating ligand, forming stable complexes with a wide variety of transition metals. tcichemicals.com The steric bulk of the ligand is crucial, often leading to low-coordination numbers at the metal center, which can enhance catalytic activity by facilitating substrate access and subsequent reductive elimination steps. tcichemicals.com

This compound and its derivatives are widely used ligands in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com They form well-defined complexes with palladium(II) and palladium(0) precursors. A common example is Dichlorobis(this compound)palladium(II), [PdCl₂(P(t-Bu)₂Ph)₂], a versatile catalyst precursor for reactions like Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings. sigmaaldrich.com

The synthesis of these complexes often involves the reaction of a suitable palladium salt, such as palladium(II) chloride, with the phosphine (B1218219) ligand. wikipedia.org For instance, monomeric arylpalladium(II) halide complexes, which are key intermediates in cross-coupling cycles, have been synthesized and characterized. berkeley.edu These complexes, stabilized by a single bulky phosphine ligand, can exhibit agostic interactions between the metal center and C-H bonds of the ligand. berkeley.edu Dinuclear and trinuclear palladium complexes featuring bridging di-tert-butylphosphido (t-Bu₂P⁻) ligands have also been prepared, showcasing the versatility of the phosphine's coordination modes. electronicsandbooks.com

The table below summarizes representative palladium complexes involving bulky phosphine ligands.

Table 1: Representative Palladium Complexes with Bulky Phosphine Ligands
Complex Name Formula Application/Reaction Type
Dichlorobis(this compound)palladium(II) C₂₈H₄₆Cl₂P₂Pd Buchwald-Hartwig, Suzuki-Miyaura, Heck, Stille, Negishi, Sonogashira, Hiyama coupling
Arylpalladium(II) halide complexes [Pd(Ar)(X)(PR₃)] Intermediates in cross-coupling reactions
Di- and Trinuclear di-tert-butylphosphido-bridged complexes [Pd(μ-t-Bu₂P)(PMe₃)]₂ Model compounds for catalytic intermediates

Gold Complexes

Gold complexes featuring bulky phosphine ligands, such as the closely related tri-tert-butylphosphine (B79228), have been synthesized and extensively studied, often for their potential anticancer properties. kaust.edu.sanih.govresearchgate.net Typically, these are gold(I) complexes, which are stabilized by the strong σ-donating character of the phosphine ligand. The synthesis of such complexes can be achieved by reacting a gold(I) precursor, like [AuCl(SMe₂)], with the phosphine ligand. researchgate.netmdpi.com

For example, two-coordinate, linear gold(I) complexes of the type [Au(PR₃)L] (where L is another ligand, such as a dithiocarbamate (B8719985) or a thiosemicarbazone) are common. nih.govnih.gov Cationic gold(I) complexes stabilized by highly hindered phosphine ligands have also been developed, demonstrating high efficiency in gold-catalyzed organic transformations. sigmaaldrich.com The steric bulk provided by the tert-butyl groups is believed to enhance the stability of the electrophilic metal center, leading to longer catalyst lifetimes. sigmaaldrich.com

Table 2: Examples of Gold(I) Complexes with Bulky Phosphine Ligands

Complex Type General Formula Key Features
Mixed Ligand Gold(I) Complexes [Au(P(t-Bu)₃)(S₂CNR₂)] Linear geometry, potential anticancer activity
Cationic Gold(I) Complexes [Au(Bulky Phosphine)L]⁺X⁻ Highly electrophilic, effective in catalysis
Phosphanegold(I) Complexes [Au(PR₃)(TBO)]PF₆ Coordination via thione sulfur to the gold center

Ruthenium Complexes

Ruthenium forms a diverse array of complexes with phosphine ligands, which are pivotal in catalysis, including hydrogenation, isomerization, and metathesis. synthesiswithcatalysts.comwikipedia.org While complexes with triphenylphosphine (B44618), like RuCl₂(PPh₃)₃, are well-known, bulky phosphines such as tri-tert-butylphosphine also form stable ruthenium complexes. wikipedia.org These complexes are typically synthesized by reacting a ruthenium salt (e.g., RuCl₃·xH₂O) with the phosphine ligand in a suitable solvent. wikipedia.org

The reaction of Ru(CO)₅ with Pd(P(t-Bu)₃)₂ has been shown to yield a dipalladium-diruthenium cluster complex, Ru₂(CO)₉[Pd(P(t-Bu)₃)]₂. nih.gov This demonstrates the ability of bulky phosphines to stabilize polymetallic frameworks. The electronic and steric properties of the phosphine ligand influence the reactivity of the ruthenium center, for example, by promoting oxidative addition or stabilizing reactive intermediates. tcichemicals.com

Table 3: Ruthenium Complexes with Phosphine Ligands

Complex Name/Type Formula/Description Application/Significance
Dichlorotris(triphenylphosphine)ruthenium(II) RuCl₂(PPh₃)₃ Versatile catalyst for hydrogenation, oxidation, isomerization
Dipalladium-diruthenium cluster Ru₂(CO)₉[Pd(P(t-Bu)₃)]₂ Polymetallic cluster stabilized by bulky phosphine
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) RuHCl(CO)(PPh₃)₃ Isomerization and transfer hydrogenation catalyst

Silver Complexes

Silver(I) ions readily form coordination complexes with tertiary phosphines. researchgate.net The structure of these complexes is highly dependent on the stoichiometry of the ligand to the silver salt, the nature of the counter-anion, and the reaction conditions. researchgate.net With bulky phosphines like tri-tert-butyl-cyclotriphosphane, silver(I) can form di- and tetranuclear complexes. nih.gov These complexes often exhibit dynamic behavior in solution, with continuous dissociation and reformation of phosphorus-metal bonds. nih.gov The coordination geometry around the silver(I) center in these phosphine complexes can range from linear to trigonal planar and tetrahedral. researchgate.net

The robust nature of the phosphorus-metal bond with bulky phosphines allows for the formation of complexes with a variety of other transition metals.

Rhodium and Iridium: Electron-rich and bulky phosphine ligands are effective for rhodium and iridium catalysts used in hydrogenation and cyclization reactions. tcichemicals.com

Iron: The reaction of Fe₂(CO)₉ with Pt(P(t-Bu)₃)₂ can yield a platinum-diiron cluster complex, PtFe₂(CO)₉(P(t-Bu)₃), highlighting the formation of heterometallic clusters. nih.gov

Platinum: Bis(tri-tert-butylphosphine)platinum is a reactive precursor used in the synthesis of heterometallic cluster complexes, such as those containing ruthenium and tin. researchgate.net

Copper: Copper(I) salts react with bulky phosphines like tri-tert-butyl-cyclotriphosphane to form di- and tetranuclear complexes, similar to their silver analogues. nih.gov

Chemical Transformations at the Phosphorus Center

Beyond its role as a spectator ligand, the phosphorus center in this compound can undergo chemical transformations. The bulky substituents significantly influence the reactivity of the phosphorus atom.

One key reaction is oxidation. The electrochemical oxidation of sterically hindered phosphines, such as tris(3,5-di-tert-butylphenyl)phosphine, has been studied. researchgate.net The bulky groups can affect the oxidation potential and the stability of the resulting phosphine radical cation by altering the geometry at the phosphorus center. researchgate.net For instance, increased pyramidalization at the phosphorus atom due to steric hindrance can lower the HOMO energy, making the phosphine more difficult to oxidize compared to less hindered analogues like triphenylphosphine. researchgate.net

Furthermore, late-stage functionalization strategies can introduce substituents into previously inaccessible positions on arylphosphines. nih.gov For example, sterically controlled iridium-catalyzed borylation can modify the aryl backbone of the phosphine ligand, acting as a powerful tool for creating libraries of new ligands with fine-tuned properties. nih.gov This transformation does not directly occur at the phosphorus atom but alters the ligand structure, which in turn modifies its coordination properties. The bulky nature of the phosphine directs the functionalization to specific C-H bonds, showcasing a transformation where the phosphorus moiety acts as a directing group. nih.gov

Oxidation Reactions and Phosphine Oxides

The trivalent phosphorus atom in this compound is susceptible to oxidation, readily converting to the corresponding pentavalent phosphine oxide, this compound oxide. This transformation is a common reaction for organophosphines. The oxidation can be achieved using a variety of oxidizing agents.

Common laboratory oxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are effective for this purpose. organic-chemistry.orgnih.govorganic-chemistry.org The reaction typically proceeds with the retention of configuration at the phosphorus center. Another common method is oxidation by exposure to atmospheric oxygen (air). While some triarylphosphines are resistant to air oxidation in solution, the process can be facilitated. For instance, phosphines adsorbed onto the surface of activated carbon have been shown to undergo fast and selective oxidation to phosphine oxides at ambient temperature in the air. nih.gov

The resulting this compound oxide is a stable compound, where the phosphorus atom is in the +5 oxidation state, featuring a polar P=O double bond.

Table 1: Common Oxidizing Agents for Phosphine Oxidation

Oxidizing Agent Typical Conditions Product
Hydrogen Peroxide (H₂O₂) Solution (e.g., acetone, ethanol) Phosphine Oxide
tert-Butyl Hydroperoxide (TBHP) Organic solvent, often with a metal catalyst Phosphine Oxide
Atmospheric Oxygen (Air) Neat or adsorbed on a solid support (e.g., activated carbon) Phosphine Oxide

Chalcogenation Reactions (e.g., Sulfides, Selenides)

This compound reacts with elemental chalcogens, such as sulfur and selenium, to yield the corresponding phosphine chalcogenides. These reactions are analogous to oxidation and result in the formation of a P=S or P=Se double bond.

The synthesis of the corresponding phosphine sulfide (B99878) is typically achieved by reacting this compound with elemental sulfur (S₈). The reaction is often rapid and can be carried out at room temperature by simply mixing the phosphine and sulfur in a suitable solvent like dichloromethane (B109758) or toluene. mdpi.comresearchgate.netrepec.orgchemicalbook.com This method is known for its high atom efficiency and straightforward purification. researchgate.netchemicalbook.com

Similarly, this compound selenide (B1212193) can be prepared by the direct reaction of the phosphine with elemental selenium. nih.govnih.gov Alternative selenium-transfer reagents, such as potassium selenocyanate, can also be employed for this transformation, a method well-established for analogous compounds like triphenylphosphine. wikipedia.org The resulting phosphine sulfides and selenides are stable compounds where the phosphorus center is pentavalent and tetra-coordinate.

Table 2: Chalcogenation Reactions of Tertiary Phosphines

Chalcogen Reagent Product
Sulfur Elemental Sulfur (S₈) Phosphine Sulfide
Selenium Elemental Selenium (Se) or Potassium Selenocyanate (KSeCN) Phosphine Selenide

Phosphonium (B103445) Salt Formation

The lone pair of electrons on the phosphorus atom of this compound allows it to act as a nucleophile, reacting with alkyl halides to form phosphonium salts. This quaternization reaction is a fundamental process in organophosphorus chemistry. The reaction typically proceeds via an Sɴ2 mechanism where the phosphine attacks the electrophilic carbon of an alkyl halide, displacing the halide which then becomes the counter-ion. lp.edu.ua

For example, the reaction of this compound with an alkyl halide such as methyl iodide results in the formation of the corresponding phosphonium salt, methyl(di-tert-butyl)phenylphosphonium iodide. These salts are ionic compounds, generally existing as crystalline solids. The formation of phosphonium salts is a key step in the synthesis of Wittig reagents, which are widely used in organic synthesis to convert aldehydes and ketones into alkenes.

Advanced Ligand Systems Incorporating this compound Moieties

The specific steric and electronic properties of the di-tert-butylphenylphosphino group make it a valuable component in the construction of more complex ligand architectures for transition-metal catalysis.

The di-tert-butylphosphino group can be incorporated into molecules containing one or more additional donor sites, creating bidentate or multidentate ligands. These ligands can chelate to a metal center, forming stable complexes that often exhibit enhanced catalytic activity and selectivity compared to their monodentate counterparts.

A prominent example is 1,2-bis(di-tert-butylphosphinomethyl)benzene) . nih.govst-andrews.ac.ukchemicalbook.comsigmaaldrich.com This bidentate phosphine ligand, often abbreviated as DTBPMB, features two di-tert-butylphosphinomethyl groups attached to adjacent positions on a benzene (B151609) ring. st-andrews.ac.uksigmaaldrich.com The xylene backbone provides a rigid scaffold that positions the two bulky and electron-rich phosphorus donors for effective coordination to a metal center. st-andrews.ac.uk This ligand has proven to be highly effective in palladium-catalyzed carbonylation reactions, such as the methoxycarbonylation of ethene to produce methyl propanoate. st-andrews.ac.uk

The di-tert-butylphosphino moiety is a key component in several classes of privileged chiral ligands used in asymmetric catalysis. By attaching this sterically demanding group to a chiral scaffold, an effective chiral environment can be created around a metal center, enabling high levels of enantioselectivity in chemical reactions.

A well-known family of such ligands is the Josiphos family. wikipedia.org These ferrocene-based diphosphine ligands are distinguished by their planar and central chirality. A specific example is (R)-1-[(Sₚ)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (also known as Josiphos SL-J009-1). sigmaaldrich.comsolvias.comsigmaaldrich.com In this structure, a di-tert-butylphosphino group is attached to the ethyl side chain of a ferrocene (B1249389) backbone, which also bears a dicyclohexylphosphino group on one of the cyclopentadienyl (B1206354) rings. researchgate.net The tunability and effectiveness of Josiphos-type ligands have led to their widespread use in industrial-scale asymmetric hydrogenations of imines and other substrates. wikipedia.org The bulky di-tert-butylphosphino group plays a critical role in creating the steric environment necessary for high enantioselectivity. researchgate.net

Table 3: Examples of Ligands Incorporating the Di-tert-butylphosphino Moiety

Ligand Name/Type Structure Type Key Feature
1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) Bidentate Two P-donors on a rigid xylene backbone
Josiphos SL-J009-1 Chiral Bidentate Di-tert-butylphosphino group on a chiral ferrocenyl scaffold

Vii. Emerging Research Areas and Future Directions

Di-tert-butylphenylphosphine in Sustainable Chemistry

The principles of green chemistry, which encourage the use of environmentally benign solvents and the development of recyclable catalytic systems, are central to modern chemical research. This compound is being investigated for its potential to contribute to more sustainable chemical processes.

The use of green solvents, such as water, ionic liquids, and biorenewable solvents, is a key aspect of sustainable chemistry. Research has shown that palladium catalysts bearing bulky phosphine (B1218219) ligands, including derivatives of this compound, can exhibit significant activity in aqueous media. For instance, palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis, have been successfully performed in water with the aid of surfactants to create nanomicelles that facilitate the reaction between water-insoluble substrates. While some studies have highlighted the effectiveness of other bulky phosphine ligands in these aqueous systems, the principles are applicable to this compound, suggesting its potential for efficient catalysis in water.

Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure and high thermal stability. The performance of palladium catalysts in ionic liquids can be significantly influenced by the choice of ligand. While specific studies focusing solely on this compound in a wide range of ionic liquids are still emerging, the broader understanding of phosphine ligand behavior in these media suggests that the electronic and steric properties of this compound could be advantageous in promoting catalytic activity and stability.

Green Solvent TypePotential Advantages with this compoundRepresentative Reaction
Water (with surfactants)Reduced environmental impact, potential for catalyst recycling.Suzuki-Miyaura Coupling
Ionic LiquidsLow volatility, high thermal stability, potential for catalyst retention.Heck Coupling
Biorenewable SolventsDerived from renewable resources, biodegradable.Carbonylation Reactions

The development of catalytic systems that can be easily recovered and reused is a cornerstone of sustainable chemistry. The immobilization of homogeneous catalysts, such as those formed with this compound, onto solid supports is a common strategy to achieve this goal. This process, known as heterogenization, combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

One approach involves anchoring the this compound ligand, or a derivative thereof, to a solid support like a polymer, silica, or magnetic nanoparticles. The resulting supported palladium catalyst can then be used in a reaction and subsequently recovered by simple filtration or magnetic separation. For example, phosphine-functionalized polymers have been successfully used as supports for palladium catalysts in various cross-coupling reactions. nih.govrsc.org While many studies have focused on triphenylphosphine (B44618) derivatives, the same principles can be applied to create reusable catalysts with this compound, potentially offering enhanced stability and activity due to the robust nature of the ligand.

Support MaterialImmobilization StrategyAdvantages
PolymersCopolymerization of a functionalized phosphine monomer.High loading capacity, tunable properties.
SilicaGrafting of a silane-functionalized phosphine ligand.High surface area, thermal and mechanical stability.
Magnetic NanoparticlesAnchoring of a phosphine ligand to the nanoparticle surface.Easy separation using an external magnet.

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical synthesis is increasingly benefiting from the integration of automated and continuous processing technologies. Flow chemistry and high-throughput experimentation (HTE) are powerful tools for accelerating reaction optimization and process development.

In flow chemistry, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology offers several advantages over traditional batch processing, including improved safety, enhanced reaction efficiency, and easier scalability. The use of palladium catalysts with ligands like this compound in continuous flow systems is an active area of research. For instance, immobilized palladium-phosphine catalysts are well-suited for use in packed-bed flow reactors for reactions like the Suzuki-Miyaura coupling. mdpi.com The robust nature of the this compound ligand can contribute to the long-term stability of the catalyst under continuous operation.

High-throughput experimentation involves the parallel execution of a large number of experiments, enabling the rapid screening of reaction conditions, catalysts, and ligands. mckgroup.orgnih.gov This approach is particularly valuable for optimizing complex reactions where multiple variables can influence the outcome. This compound, as a key phosphine ligand, is often included in ligand screening libraries for various cross-coupling reactions. researchgate.net HTE allows researchers to quickly identify the optimal conditions for a given transformation using a catalyst system based on this compound, significantly accelerating the pace of research and development. youtube.comresearchgate.net

Spectroscopic Characterization Techniques for In-Situ Monitoring

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of more efficient catalysts. In-situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it occurs, are invaluable tools for gaining mechanistic insights.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful technique for studying reactions involving phosphine ligands like this compound. Since phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, it provides a sensitive probe for monitoring the coordination of the phosphine ligand to the metal center and the formation of various catalytic intermediates. In-situ 31P NMR studies can provide information on the structure of the active catalyst, the kinetics of different steps in the catalytic cycle, and the presence of any deactivation pathways. For example, variable-temperature 31P NMR spectroscopy has been used to study the solution structure and phosphine exchange dynamics of palladium(0) complexes with various tertiary phosphine ligands, including this compound. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable in-situ monitoring technique. mt.commt.com By tracking the changes in the vibrational frequencies of functional groups of reactants, products, and intermediates, in-situ FTIR can provide real-time concentration profiles and kinetic data for a reaction. researchgate.net This technique is particularly useful for monitoring reactions in flow chemistry setups and for studying fast reactions. While specific in-situ FTIR studies focusing exclusively on reactions with this compound are still emerging, the general applicability of this technique to catalyzed reactions suggests its potential for elucidating the mechanisms of transformations involving this ligand. nih.govxjtu.edu.cn

Spectroscopic TechniqueInformation Gained
31P NMR Spectroscopy Ligand coordination, catalyst structure, reaction intermediates, kinetic data.
FTIR Spectroscopy Real-time concentration profiles of reactants, products, and intermediates; kinetic data.

This compound in Materials Science Applications

The unique steric and electronic properties of this compound also make it a candidate for use in the synthesis of advanced materials. Its role as a ligand in polymerization catalysis is an area of growing interest.

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with controlled molecular weight, architecture, and functionality. sigmaaldrich.comcmu.edu These methods often rely on transition metal catalysts, where the choice of ligand plays a critical role in controlling the polymerization process.

While the use of this compound in CRP is not as extensively documented as some other phosphine ligands, its characteristics suggest potential applications. The steric bulk of the di-tert-butyl groups can influence the coordination environment of the metal catalyst, which in turn can affect the rate of polymerization and the degree of control over the polymer chain growth. Furthermore, the incorporation of phosphine-containing monomers into polymers can lead to functional materials with unique properties, such as catalytic activity or the ability to coordinate with metals. nih.govrsc.orgnih.govmtu.edu Future research may explore the synthesis of novel monomers derived from this compound and their subsequent polymerization to create functional polymers for applications in catalysis, sensing, and materials with tailored optical or electronic properties.

Viii. Conclusion

Summary of Di-tert-butylphenylphosphine's Research Impact

This compound has established itself as a cornerstone ligand in the field of transition-metal catalysis, profoundly influencing the landscape of modern organic synthesis. Its primary research impact stems from its unique steric and electronic properties—the bulky tert-butyl groups and the electron-rich phosphorus center—which create a highly effective catalytic environment when coordinated to a metal, typically palladium. rsc.orgnih.gov This combination has been instrumental in overcoming significant challenges in cross-coupling chemistry, most notably enabling the use of historically unreactive and inexpensive aryl chlorides as substrates. nih.govnih.gov

The development of catalysts incorporating this compound and its analogues has led to significant advancements in a wide array of named reactions that are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These ligands have proven indispensable for achieving high efficiency and yields in reactions that were previously low-yielding or required harsh conditions. The impact is particularly evident in the synthesis of complex organic molecules relevant to the pharmaceutical, agrochemical, and materials science sectors. chemistryviews.orgnih.govmdpi.com By facilitating previously difficult transformations, this compound has accelerated the discovery and development of new chemical entities.

Interactive Table: Key Cross-Coupling Reactions Facilitated by this compound Ligands
Reaction Name Bond Formed Typical Substrates Significance
Suzuki-Miyaura Coupling C-C (Aryl-Aryl) Aryl Chlorides, Aryl Bromides, Boronic Acids Enables synthesis of biaryls, crucial motifs in pharmaceuticals and materials. nih.govsigmaaldrich.com
Buchwald-Hartwig Amination C-N (Aryl-Amine) Aryl Chlorides, Amines A fundamental method for synthesizing anilines and related compounds. sigmaaldrich.comresearchgate.net
Heck Reaction C-C (Aryl-Alkenyl) Aryl Halides, Alkenes Forms substituted alkenes, important for polymer and fine chemical synthesis. sigmaaldrich.com
Negishi Coupling C-C (Aryl-Alkyl/Aryl) Aryl Chlorides, Organozinc Reagents Offers a versatile route to unsymmetrical biaryls and alkylarenes. nih.govsigmaaldrich.com
Sonogashira Coupling C-C (Aryl-Alkynyl) Aryl Halides, Terminal Alkynes Key reaction for synthesizing conjugated enynes and aryl alkynes. sigmaaldrich.com

Key Challenges and Opportunities in Future Research

Despite the successes of this compound, several challenges persist, which in turn define the opportunities for future research. A primary challenge is the inherent sensitivity of phosphine (B1218219) ligands to oxidation. rsc.org Many electron-rich phosphines are air-sensitive, necessitating handling under inert atmospheres, which can be a practical limitation, especially in large-scale industrial processes. researchgate.net

Key Challenges:

Air Sensitivity: The propensity for oxidation can lead to catalyst deactivation and requires stringent anaerobic handling techniques. rsc.orgresearchgate.net

Synthetic Complexity: The synthesis of sterically hindered phosphines can be complex and costly, sometimes requiring multi-step procedures and expensive reagents. liverpool.ac.uk

Catalyst Recycling: Homogeneous catalysts featuring these ligands can be difficult to separate from reaction products, leading to challenges in catalyst recycling and potential product contamination.

Limited Scope in New Reactions: While dominant in cross-coupling, expanding the utility of these specific ligands to other emerging catalytic areas, such as C-H functionalization, remains an ongoing effort. greyhoundchrom.comsigmaaldrich.com

These challenges create clear opportunities for innovation in ligand design and catalyst development. The development of air-stable phosphine pre-ligands, such as secondary phosphine oxides, represents a significant step forward, offering easier handling and storage without compromising catalytic activity once activated in situ. acs.orgiupac.org There is a growing demand for more sustainable and efficient synthetic routes to these valuable ligands. datainsightsmarket.com Future research will likely focus on creating next-generation phosphines with enhanced stability, broader applicability, and features that facilitate catalyst recovery and reuse. Furthermore, the design of novel chiral phosphine ligands for asymmetric catalysis continues to be a major frontier, aiming to provide selective access to enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. datainsightsmarket.comacs.org

Broader Implications for Chemical Synthesis and Catalysis

The advent of this compound and the class of bulky, electron-rich monophosphine ligands it represents has had transformative implications for chemical synthesis and the field of catalysis. Its success fundamentally altered the strategic approach to molecular construction by making aryl chlorides viable and routine coupling partners. nih.govnih.gov This shift has significant economic and environmental benefits, as aryl chlorides are often more readily available and less expensive than the corresponding bromides and iodides.

The principles demonstrated by the efficacy of this compound—namely the importance of balancing steric bulk and electron-donating character—have guided the rational design of countless other successful ligand families, such as the well-known Buchwald biaryl phosphine ligands. nih.govnih.gov This has accelerated the development of highly active catalytic systems for an ever-expanding range of chemical transformations.

Moreover, the study of palladium complexes bearing these ligands has provided deep mechanistic insights into the fundamental steps of catalytic cycles, such as oxidative addition and reductive elimination. berkeley.edusemanticscholar.org Understanding how ligand architecture influences the stability and reactivity of catalytic intermediates has been crucial for troubleshooting existing reactions and designing new, more efficient catalytic processes. Ultimately, this compound has not only provided a practical tool for synthetic chemists but has also enriched our fundamental understanding of organometallic chemistry and catalysis, paving the way for the development of more sophisticated and powerful synthetic methods that are central to advancing chemical and materials science. nih.govnih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare di-tert-butylphenylphosphine, and how can purity be verified?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, biphenyl-based phosphines can be generated using trifluoroboronic acid with Pd₂(dba)₃ as a catalyst and SPhos or XPhos as ligands in refluxing THF/toluene/H₂O mixtures . Post-synthesis, purity is confirmed using nuclear magnetic resonance (³¹P NMR) to assess phosphorous environments and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts.

Q. How does this compound function as a ligand in transition-metal catalysis, and what are its key advantages?

The bulky tert-butyl groups on the phosphine ligand enhance steric hindrance, stabilizing low-coordinate metal centers and improving catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Its electron-rich nature facilitates oxidative addition steps in palladium catalysis. Researchers should compare its performance with other ligands (e.g., SPhos, XPhos) under varying base conditions (e.g., K₂CO₃ vs. Na₂CO₃) to optimize yields .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to its air sensitivity, the compound should be stored under inert gas (e.g., argon) and handled in a glovebox. Safety data sheets recommend using flame-resistant lab coats, nitrile gloves, and eye protection. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic and steric effects of this compound in catalytic cycles?

Density functional theory (DFT) calculations can quantify ligand steric parameters (e.g., percent buried volume, %VBur) and electronic donor strength (Tolman electronic parameter). These models help predict ligand-metal interactions and rationalize experimental outcomes, such as regioselectivity in C–N coupling reactions. Researchers should cross-validate computational results with crystallographic data (e.g., X-ray diffraction of metal-ligand complexes) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from differences in solvent polarity, base strength, or metal precursors. Systematic studies using design of experiments (DoE) methodologies can isolate variables. For example, varying Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) while keeping other parameters constant can clarify their impact on turnover numbers .

Q. How does this compound’s stability under oxidative or hydrolytic conditions affect its applicability in aqueous-phase catalysis?

The tert-butyl groups confer hydrolytic stability, but prolonged exposure to moisture or strong oxidants (e.g., H₂O₂) may degrade the phosphine. Accelerated aging tests under controlled humidity and temperature, monitored via ³¹P NMR, can assess degradation pathways. Alternative ligands with fluorinated aryl groups may be explored for improved oxidative stability .

Q. What role does this compound play in asymmetric catalysis, and how can its chiral derivatives be designed?

While the parent compound is achiral, introducing chiral substituents (e.g., biphenyl backbones with stereogenic centers) enables asymmetric induction. Researchers can synthesize chiral analogs via Suzuki-Miyaura coupling with enantiopure boronic esters, followed by phosphine ligation. Catalytic performance in asymmetric hydrogenation should be evaluated using enantiomeric excess (ee) measurements .

Methodological Resources

  • Databases for Comparative Analysis : ChemIDplus and EPA DSSTox provide structural analogs and toxicity profiles for benchmarking ligand performance .
  • Synthetic Protocols : details solvent systems and catalyst-ligand pairings for scalable synthesis .
  • Safety and Handling : Refer to GHS-compliant safety data sheets for hazard mitigation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.